4-(3-Carboethoxyphenyl)-2-methyl-1-butene

Description

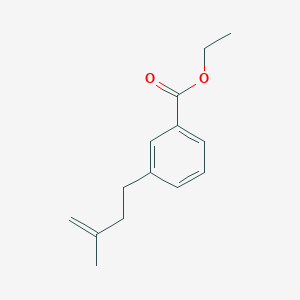

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(3-methylbut-3-enyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-4-16-14(15)13-7-5-6-12(10-13)9-8-11(2)3/h5-7,10H,2,4,8-9H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDWNCCIRUNJUIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)CCC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70564301 | |

| Record name | Ethyl 3-(3-methylbut-3-en-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127356-56-3 | |

| Record name | Ethyl 3-(3-methylbut-3-en-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Heterogeneous Catalysis:

The use of heterogeneous palladium catalysts offers significant advantages over their homogeneous counterparts. nih.govsemanticscholar.orgqualitas1998.net These catalysts, where palladium is supported on materials like activated carbon (Pd/C), zeolites, or magnetic nanoparticles, can be easily separated from the reaction mixture by filtration and can often be reused multiple times. nih.govacs.org This reduces the cost of the process and minimizes palladium contamination in the final product. qualitas1998.netacsgcipr.org

Table 2: Comparison of Homogeneous and Heterogeneous Catalysis for the Proposed Heck Reaction

| Parameter | Homogeneous Catalysis (e.g., Pd(OAc)2) | Heterogeneous Catalysis (e.g., Pd/C) |

| Catalyst Recovery | Difficult, often requires complex purification | Easy, by simple filtration |

| Catalyst Reusability | Generally not reusable | Often reusable for several cycles |

| Product Contamination | Higher risk of palladium leaching into the product | Lower risk of product contamination |

| Cost-Effectiveness | Can be less cost-effective due to catalyst loss | More cost-effective in the long run |

Use of Green Solvents:

The selection of an environmentally benign solvent is a cornerstone of green organic synthesis. acs.orginovatus.es For the proposed Heck reaction, several green solvent systems could be explored.

Water: Water is a non-toxic, non-flammable, and inexpensive solvent. nih.gov Palladium-catalyzed reactions in water have been extensively studied and can be highly efficient, especially with the use of water-soluble ligands or phase-transfer catalysts. organic-chemistry.orgacsgcipr.org

Ionic Liquids (ILs): ILs are salts that are liquid at low temperatures and have negligible vapor pressure, making them non-volatile. They can act as both the solvent and a stabilizer for the palladium catalyst.

Bio-derived Solvents: Solvents derived from renewable feedstocks, such as 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME), are becoming increasingly popular as greener alternatives to traditional petroleum-based solvents. acsgcipr.org γ-Valerolactone (GVL) has also been shown to be an effective green medium for Heck coupling reactions. acs.org

Table 3: Potential Green Solvents for the Sustainable Synthesis of 4-(3-Carboethoxyphenyl)-2-methyl-1-butene

| Solvent | Key Advantages | Considerations |

| Water | Non-toxic, non-flammable, readily available | May require surfactants or co-solvents for substrate solubility |

| Ionic Liquids | Low volatility, potential for catalyst recycling | Higher cost, potential toxicity and biodegradability concerns |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived, good performance in cross-coupling | Can form peroxides, though less prone than THF |

| γ-Valerolactone (GVL) | Bio-derived, biodegradable, low toxicity | Higher boiling point may require more energy for removal |

Computational Chemistry and Theoretical Investigations

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. rsc.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions. nih.gov

Rotation around the single bond connecting the phenyl ring to the butene side chain.

Rotation around the C2-C3 single bond within the butene chain.

MD simulations or potential energy surface scans can be used to explore these rotations and identify the most stable conformers (those with the lowest energy). The stability is governed by factors like steric hindrance (repulsion between bulky groups) and torsional strain. For instance, the bulky carboethoxyphenyl and 2-methyl groups will likely prefer an orientation that minimizes their spatial overlap to reduce steric repulsion.

| Conformer Description | Key Dihedral Angle | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| Anti (staggered) | ~180° | 0.00 | Most Stable |

| Gauche (staggered) | ~60° | +0.9 | Stable |

| Eclipsed | ~0° | +4.5 | Least Stable |

MD simulations are particularly powerful for studying how multiple molecules interact in a liquid or solid state. acs.org By simulating a system containing many molecules of this compound, one can investigate the nature and strength of the intermolecular forces that govern its bulk properties.

Key interactions would include:

Van der Waals forces: These are ubiquitous attractive or repulsive forces between molecules.

π-π stacking: The aromatic phenyl rings of adjacent molecules may stack on top of each other, which is an important non-covalent interaction.

Dipole-dipole interactions: The polar carboethoxy group introduces a dipole moment, leading to electrostatic interactions between molecules.

These simulations can predict properties like density, heat of vaporization, and the radial distribution function, which describes how the molecules arrange themselves with respect to one another in a condensed phase.

Reaction Mechanism Elucidation via Computational Pathways

The synthesis of this compound would likely involve several key reaction steps. Computational chemistry provides powerful tools to elucidate the mechanisms of such reactions at a molecular level.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

To understand the transformation from reactants to products, chemists use computational methods to locate the transition state (TS), which is the highest energy point along the reaction pathway. For a hypothetical reaction forming this compound, researchers would first propose a plausible mechanism. Then, using quantum chemical software, they would perform a transition state search. Once a candidate transition state structure is found, it is confirmed by vibrational frequency analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate.

Following the localization of the transition state, an Intrinsic Reaction Coordinate (IRC) analysis is typically performed. This calculation maps the minimum energy path connecting the transition state to the reactants and products, confirming that the identified TS is indeed the correct one for the reaction of interest.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization.

Simulated NMR Spectra

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation of organic compounds. Computational software can simulate the ¹H and ¹³C NMR spectra of this compound. nih.govnmrdb.org These simulations are typically performed using methods like Density Functional Theory (DFT) with the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com The calculated chemical shifts can be compared with experimental data to confirm the structure of the synthesized compound. While general tools for NMR prediction exist, specific simulated data for this compound is not available. nmrdb.orgnmrdb.org

Table 1: Hypothetical Simulated ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table is a hypothetical representation and is not based on actual published research.)

| Atom Type | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H (Aromatic) | 7.2 - 8.0 |

| ¹H (Vinyl) | 4.7 - 5.0 |

| ¹H (CH₂) | 2.5 - 2.8 |

| ¹H (CH₃ - vinyl) | 1.7 - 1.9 |

| ¹H (CH₂ - ester) | 4.1 - 4.4 |

| ¹H (CH₃ - ester) | 1.2 - 1.4 |

| ¹³C (C=O) | 165 - 170 |

| ¹³C (Aromatic) | 125 - 145 |

| ¹³C (C=C) | 110 - 145 |

| ¹³C (CH₂) | 35 - 45 |

| ¹³C (CH₃ - vinyl) | 20 - 25 |

| ¹³C (CH₂ - ester) | 60 - 65 |

| ¹³C (CH₃ - ester) | 10 - 15 |

Vibrational Frequency Calculations

Vibrational spectroscopy, such as infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. Computational methods can calculate the vibrational frequencies and their corresponding intensities. These calculations are typically performed at the same level of theory used for geometry optimization. The calculated frequencies are often scaled by an empirical factor to better match experimental values. The simulated IR spectrum would show characteristic peaks for the C=O stretch of the ester, C=C stretches of the aromatic ring and the butene moiety, and various C-H stretching and bending vibrations, which would aid in the structural confirmation of this compound.

Derivatives and Analogues of 4 3 Carboethoxyphenyl 2 Methyl 1 Butene

Synthesis of Alkene Derivatives (e.g., Hydrogenation Products, Halogenation Products)

The terminal double bond is a key site for chemical reactions, particularly addition reactions.

Hydrogenation: Catalytic hydrogenation of the alkene functional group in 4-(3-Carboethoxyphenyl)-2-methyl-1-butene would saturate the double bond, converting the butene side chain into an isobutyl group. This reaction is typically performed using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). The result is the formation of ethyl 3-(2-methylpropyl)benzoate, a saturated analogue.

Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond proceeds readily to form vicinal dihalides. masterorganicchemistry.com This reaction typically occurs in an inert solvent such as dichloromethane. masterorganicchemistry.com The mechanism involves the formation of a cyclic halonium ion intermediate, which is then attacked by a halide ion in an anti-addition fashion. masterorganicchemistry.com For this compound, this would result in the formation of a 1,2-dihalo derivative. For example, bromination would yield ethyl 3-(1,2-dibromo-2-methylpropyl)benzoate.

Interactive Table 1: Synthesis of Alkene Derivatives

| Starting Compound | Reagent(s) | Product Name | Product Structure |

|---|---|---|---|

| This compound | H₂ / Pd/C | Ethyl 3-(2-methylpropyl)benzoate | |

| This compound | Br₂ / CH₂Cl₂ | Ethyl 3-(1,2-dibromo-2-methylpropyl)benzoate |

Modification of the Ester Group (e.g., Amides, Carboxylic Acids)

The carboethoxy group is another prime site for synthetic alteration, allowing for conversion into other important functional groups.

Saponification to Carboxylic Acid: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-(2-methylbut-3-en-1-yl)benzoic acid. This is typically achieved through saponification, which involves heating the ester with a strong base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic solution, followed by acidification with a strong acid (e.g., HCl). This conversion is a fundamental step for creating further derivatives, such as amides or other esters via transesterification. google.com

Amidation: The ester can be converted directly to an amide by heating it with an amine (R-NH₂) or ammonia (B1221849) (NH₃), a process known as aminolysis. Alternatively, a more common two-step procedure involves first hydrolyzing the ester to the carboxylic acid, activating the carboxylic acid (e.g., with thionyl chloride to form an acyl chloride), and then reacting it with an amine. This method allows for the synthesis of a wide variety of primary, secondary, and tertiary amides.

Interactive Table 2: Modification of the Ester Group

| Starting Compound | Reagent(s) | Product Name |

|---|---|---|

| This compound | 1. NaOH(aq), Δ2. H₃O⁺ | 3-(2-Methylbut-3-en-1-yl)benzoic acid |

| This compound | 1. NaOH, H₂O2. SOCl₂3. R₂NH | N,N-dialkyl-3-(2-methylbut-3-en-1-yl)benzamide |

Aromatic Ring Modifications (e.g., Substituent Variations)

The benzene (B151609) ring can undergo electrophilic aromatic substitution to introduce new functional groups. The position of substitution is directed by the existing groups on the ring: the alkyl chain and the carboethoxy group. The alkyl group is an activating, ortho-, para-director, while the carboethoxy group is a deactivating, meta-director. wikipedia.org Given their meta-relationship to each other, their directing effects are reinforcing for some positions and conflicting for others, leading to potential mixtures of isomers.

Common electrophilic substitution reactions include:

Nitration: Using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to add a nitro group (-NO₂).

Halogenation: Using a halogen (e.g., Br₂) with a Lewis acid catalyst (e.g., FeBr₃) to add a halogen atom.

Friedel-Crafts Acylation: Using an acyl chloride (RCOCl) with a Lewis acid (e.g., AlCl₃) to add an acyl group (-COR).

The substitution pattern will favor positions ortho to the activating alkyl group and meta to the deactivating ester group.

Research on Related Phenyl-Substituted Alkenes and Esters

The structural motifs present in this compound—namely phenyl esters and phenyl-substituted alkenes—are found in many compounds of significant research interest.

Phenyl Esters: Phenyl esters have been identified as a class of potent and selective inhibitors of bacterial caseinolytic protease P (ClpP), a key enzyme involved in cellular homeostasis and pathogenicity. nih.gov In one study, a screen of over 137,000 compounds identified phenyl esters that covalently acylate the enzyme's active site, demonstrating their potential as chemical probes and therapeutic leads. nih.gov

Phenyl-Substituted Alkenes: This broad class includes compounds like chalcones, which are known for a wide range of biological activities. For example, 4'-hydroxy-3'-(3-methyl-2-butenyl)chalcone, a related structure featuring a substituted phenyl ring and an alkene, was synthesized using green chemistry principles. scielo.org.bo Research on such compounds often focuses on their potential anti-inflammatory, analgesic, and anti-mutagenic properties. scielo.org.bo The synthesis of complex phenyl-substituted alkenes is an active area of research, exploring various catalytic methods to control stereochemistry and achieve high yields.

No Information Found for this compound

Despite a comprehensive search of chemical databases and the scientific literature, no information has been found for the chemical compound “this compound.” This includes a lack of data regarding its synthesis, properties, or applications in organic synthesis.

Consequently, it is not possible to provide an article structured around its use as a versatile synthetic building block, its role in the synthesis of complex molecules, or its involvement in chemo-, regio-, and stereoselective transformations. There are no documented instances of this compound serving as a precursor for advanced organic intermediates or as a component in multi-step synthetic sequences. Furthermore, no records exist of its application in natural product synthesis or as a precursor for pharmaceutical and agrochemical compounds.

The absence of any published research or documentation on "this compound" prevents the creation of a scientifically accurate and informative article as requested. It is possible that this compound is a novel chemical entity that has not yet been described in the literature, or it may be an intermediate in a proprietary synthetic pathway that has not been publicly disclosed.

Applications in Organic Synthesis

Sustainable and Catalytic Synthetic Routes Utilizing 4-(3-Carboethoxyphenyl)-2-methyl-1-butene

While specific documented sustainable and catalytic synthetic routes exclusively featuring "this compound" are not extensively reported in publicly available literature, its structure lends itself to formation through well-established, green catalytic C-C bond-forming reactions. This section will, therefore, propose a sustainable synthetic pathway based on the principles of green chemistry and established catalytic methods like the Heck coupling reaction. solubilityofthings.comepa.gov

The proposed synthesis of this compound can be envisioned through a palladium-catalyzed Heck coupling reaction. This reaction would involve the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov

Proposed Synthetic Route: Heck Coupling

A plausible and direct method for the synthesis of this compound is the Heck reaction between ethyl 3-halobenzoate (where halo can be I, Br, or Cl) and 3-methyl-1-butene. The general reaction scheme is presented below:

Table 1: Proposed Reactants for the Synthesis of this compound via Heck Coupling

| Reactant 1 (Aryl Halide) | Reactant 2 (Alkene) | Target Product |

| Ethyl 3-iodobenzoate | 3-Methyl-1-butene | This compound |

| Ethyl 3-bromobenzoate | 3-Methyl-1-butene | This compound |

Alignment with Green Chemistry Principles

This proposed synthetic route can be designed to align with the twelve principles of green chemistry. solubilityofthings.comepa.gov

Catalysis: The use of a catalytic amount of palladium, rather than stoichiometric reagents, is a core principle of green chemistry. epa.gov Catalysts are used in small amounts and can facilitate a single reaction many times, minimizing waste. epa.gov

Atom Economy: The Heck reaction is an addition reaction followed by an elimination, which can have a high atom economy if the byproducts are simple and of low molecular weight. solubilityofthings.com

Safer Solvents and Auxiliaries: The choice of solvent is crucial for a sustainable process. Traditional solvents for Heck reactions like DMF and NMP are toxic. acs.org Greener alternatives such as water, ionic liquids, or bio-derived solvents like γ-valerolactone can be employed. acs.orgnih.gov

Energy Efficiency: Reactions can be optimized to run at lower temperatures, potentially utilizing microwave irradiation to reduce reaction times and energy consumption. organic-chemistry.orgnih.gov

Sustainable and Catalytic Approaches

To enhance the sustainability of the proposed Heck coupling, several modern catalytic strategies can be implemented.

Polymerization Studies Involving the 2 Methyl 1 Butene Moiety

Homopolymerization of the 2-Methyl-1-butene (B49056) Unit

The homopolymerization of the 2-methyl-1-butene moiety within the 4-(3-Carboethoxyphenyl)-2-methyl-1-butene monomer is expected to be challenging due to the presence of the α-methyl group. This structural feature is known to significantly lower the ceiling temperature (Tc) of polymerization, which is the temperature at which the rate of polymerization and depolymerization are equal. Above Tc, polymerization is thermodynamically unfavorable.

Radical Polymerization Mechanisms

Radical polymerization of α-methylstyrene derivatives is generally difficult to achieve to high molecular weights due to a low ceiling temperature, often below room temperature. This is a consequence of the steric hindrance introduced by the α-methyl group, which destabilizes the propagating radical and the resulting polymer chain. The initiation of radical polymerization typically involves the decomposition of an initiator, such as a peroxide or an azo compound, to generate free radicals. youtube.com These radicals then add to the double bond of the monomer, initiating a polymer chain. youtube.com

For this compound, the presence of the electron-withdrawing carboethoxyphenyl group is expected to influence the reactivity of the monomer. In the radical polymerization of substituted styrenes, electron-withdrawing groups can increase the polymerization rate. cmu.edu However, the dominant effect for this monomer is likely to remain the low ceiling temperature imposed by the α-methyl group, making high-molecular-weight homopolymer formation via standard radical polymerization methods unlikely at typical reaction temperatures.

Cationic Polymerization

Cationic polymerization is a viable method for monomers that can form stable carbocationic intermediates. wikipedia.org Alkenes with electron-donating substituents are generally good candidates for this type of polymerization. mdpi.comlibretexts.org The monomer this compound, however, possesses an electron-withdrawing carboethoxyphenyl group. This group would destabilize the tertiary carbocation that would form upon initiation, making cationic polymerization more challenging compared to unsubstituted α-methylstyrene or styrenes with electron-donating groups.

Initiation of cationic polymerization is typically achieved using strong protic acids or Lewis acids in the presence of a proton source. wikipedia.org While α-methylstyrene itself can be polymerized cationically, the deactivating effect of the carboethoxyphenyl substituent on the aromatic ring would likely necessitate very strong acidic initiators and low temperatures to achieve any significant polymerization of this compound.

Coordination Polymerization (e.g., Ziegler-Natta, Metallocene Catalysis)

Coordination polymerization, utilizing catalysts such as Ziegler-Natta or metallocene systems, is a powerful method for producing stereoregular polymers from α-olefins. googleapis.com These catalysts operate through a mechanism involving the coordination of the monomer to a transition metal center followed by insertion into the growing polymer chain. googleapis.com

The application of traditional Ziegler-Natta catalysts (e.g., TiCl4/AlEt3) to polar or functionalized monomers like this compound is often problematic. The Lewis basicity of the carbonyl oxygen in the carboethoxy group can lead to coordination with the Lewis acidic metal center of the catalyst, resulting in catalyst deactivation or "poisoning".

More advanced, late-transition-metal catalysts have shown greater tolerance to functional groups. Theoretical studies on the coordination polymerization of functionalized styrenes using rare-earth metal catalysts have demonstrated the feasibility of such polymerizations and the ability to control stereoselectivity. acs.org It is conceivable that a carefully designed, functional-group-tolerant coordination catalyst could potentially polymerize this compound. The resulting polymer could exhibit stereoregularity (isotactic or syndiotactic), depending on the catalyst's structure.

Copolymerization with Other Monomers

Copolymerization of this compound with other vinyl monomers offers a more practical route to incorporate this monomer into a polymer structure, potentially overcoming the limitations of its homopolymerization. The properties of the resulting copolymer would depend on the comonomer chosen, the copolymer composition, and the microstructure.

Reactivity Ratios and Copolymer Composition

The composition of a copolymer is determined by the relative reactivity of the two monomers towards the two types of propagating chain ends, a relationship described by the copolymerization equation and the reactivity ratios, r1 and r2. The reactivity ratio r1 is the ratio of the rate constant for a propagating chain ending in monomer 1 adding another monomer 1 to the rate constant for it adding monomer 2. Conversely, r2 is the ratio for a chain ending in monomer 2. frontiersin.org

Due to the lack of experimental data for this compound (M1), we can hypothesize its copolymerization behavior with a common comonomer such as styrene (B11656) (M2). Given the structural similarity to α-methylstyrene, M1 is expected to be less reactive than styrene due to steric hindrance. The electron-withdrawing nature of the carboethoxyphenyl group would also influence its reactivity.

A hypothetical set of reactivity ratios for the radical copolymerization of this compound (M1) with styrene (M2) at 60 °C is presented in the table below. These values are illustrative and based on trends observed for structurally similar monomers.

| Monomer 1 (M1) | Monomer 2 (M2) | r1 (hypothetical) | r2 (hypothetical) | r1 * r2 (hypothetical) | Copolymer Type Tendency |

| This compound | Styrene | 0.3 | 0.8 | 0.24 | Random/Alternating |

Table is based on hypothetical values for illustrative purposes.

With these hypothetical reactivity ratios, where both r1 and r2 are less than 1, the system would favor the cross-propagation reactions (a growing chain of M1 adding M2, and a growing chain of M2 adding M1). The product r1 * r2 is less than 1, which suggests a tendency towards a random or potentially alternating copolymer, depending on the specific values and monomer feed ratios. The copolymer composition would be highly dependent on the initial monomer feed composition. For instance, to incorporate a significant amount of the less reactive M1 into the copolymer, a higher concentration of M1 in the feed would be necessary.

Microstructure Analysis of Copolymers

The microstructure of a copolymer, including the sequence distribution of the monomer units, can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR). researchgate.net The analysis of the copolymer of this compound and a comonomer like styrene would involve the identification of characteristic peaks corresponding to different monomer sequences (e.g., M1-M1, M1-M2, M2-M2 triads).

For a hypothetical copolymer with styrene, the ¹H NMR spectrum would show signals for the aromatic protons of both monomer units, the aliphatic backbone protons, the methyl protons of the M1 unit, and the ethyl protons of the carboethoxy group. The fine structure and integration of these signals would provide information about the copolymer composition.

¹³C NMR spectroscopy would offer more detailed information about the sequence distribution. The chemical shifts of the quaternary carbons and the carbonyl carbon of the M1 unit, as well as the carbons of the polymer backbone, would be sensitive to the nature of the neighboring monomer units. By comparing the observed spectra with those predicted from statistical models based on the reactivity ratios, a detailed picture of the copolymer's microstructure could be established.

Mechanistic Aspects of Polymerization

The polymerization of this compound involves complex mechanistic pathways influenced by its unique molecular structure. The substituted phenyl ring and the ester functional group play a pivotal role in the propagation, termination, and the stereochemical outcome of the polymerization process.

Chain Propagation and Termination Pathways

Chain propagation in the polymerization of α-olefins typically proceeds via the insertion of a monomer molecule into a metal-carbon bond of the growing polymer chain. For a monomer like this compound, the propagation step involves the coordination of the vinyl group to the active catalyst center, followed by insertion. The rate and success of this process are heavily dependent on the catalyst system's tolerance for the polar ester group, which can otherwise deactivate the catalyst by coordinating to the metal center. chinesechemsoc.org

Termination of the growing polymer chain is a critical step that dictates the final molecular weight of the polymer. Several pathways can terminate the chain:

β-Hydride Elimination: This is a common termination pathway where a hydrogen atom from the β-carbon of the growing chain is transferred to the metal center, releasing the polymer with a terminal double bond and forming a metal-hydride species.

Chain Transfer to Monomer: The growing chain can transfer its active site to a monomer molecule. This terminates the existing polymer chain and initiates a new one.

Chain Transfer to Cocatalyst: In systems using organoaluminum cocatalysts, the growing polymer chain can be transferred to the aluminum compound, effectively terminating the chain. wikipedia.org

Combination and Disproportionation: In radical polymerization, two growing radical chains can combine to form a single longer chain (combination) or one can abstract a hydrogen from the other to form two separate, stable polymer chains (disproportionation). libretexts.orgopen.eduwikipedia.org The relative prevalence of these mechanisms depends on the specific monomer and reaction conditions. libretexts.org

Table 1: Principal Termination Pathways in Olefin Polymerization

| Termination Pathway | Description | Resulting Polymer |

| β-Hydride Elimination | Transfer of a β-hydrogen from the polymer chain to the metal catalyst. | One dead polymer chain with a terminal unsaturation; a metal-hydride species. |

| Chain Transfer to Monomer | An active polymer chain reacts with a monomer to terminate the chain and initiate a new one. | One dead polymer chain; one new growing chain. |

| Chain Transfer to Cocatalyst | The polymer chain is transferred to a cocatalyst molecule (e.g., an aluminum alkyl). | One dead polymer chain; an alkylated cocatalyst. |

| Combination (Radical) | Two growing radical chains couple to form a single, longer polymer chain. | One dead polymer chain of combined length. |

| Disproportionation (Radical) | One radical abstracts a hydrogen from another, creating two terminated chains. | Two dead polymer chains, one saturated and one unsaturated. |

Regioirregularities and Stereoerrors in Polymerization

The regiochemistry and stereochemistry of the resulting polymer are dictated by the manner in which the monomer inserts into the growing chain. For α-olefins, the primary insertion (1,2-insertion) is typically favored, leading to a "head-to-tail" arrangement. However, occasional secondary insertions (2,1-insertions) can occur, leading to regioirregularities in the polymer backbone. frontiersin.org In the case of this compound, the significant steric hindrance from the substituted phenyl group could potentially increase the frequency of such regioerrors.

Furthermore, the polymerization of α-olefins can lead to different stereochemical arrangements (tacticity). The use of stereoselective catalysts, such as certain metallocenes, can produce highly regular structures (isotactic or syndiotactic polymers). libretexts.org However, errors in stereocontrol can lead to atactic (random) segments. For 1-butene (B85601) polymerization with specific metallocene catalysts, analysis has shown that 2,1-misinsertions are often found at the chain ends but not within the main polymer chain. frontiersin.org The bulky substituent of the monomer would present a significant challenge to maintaining high stereoregularity.

Catalyst Systems for Polymerization

The choice of catalyst is paramount for the successful polymerization of functionalized olefins like this compound. The key challenge is the "polar monomer problem," where the heteroatom (in this case, oxygen in the ester group) can act as a Lewis base and poison the typically Lewis acidic catalyst center. chinesechemsoc.org

Development and Performance of Homogeneous Catalysts

Homogeneous catalysts, which are soluble in the reaction medium, offer the advantage of having well-defined active sites, leading to polymers with narrow molecular weight distributions.

Metallocene Catalysts: These catalysts, based on Group 4 metals like titanium and zirconium, have revolutionized olefin polymerization. hhu.de While early metallocenes are highly susceptible to deactivation by polar monomers, newer generations have been developed with improved tolerance. researchgate.net The performance of a metallocene catalyst is highly tunable through modification of its ligand framework. hhu.de

Late-Transition Metal Catalysts: Catalysts based on late transition metals, such as nickel and palladium, are generally more tolerant of polar functional groups due to their lower oxophilicity. chinesechemsoc.org These systems, often featuring α-diimine ligands, have shown success in copolymerizing ethylene (B1197577) with polar vinyl monomers like alkyl acrylates. acs.org Such catalysts would be promising candidates for the polymerization of this compound.

Vanadium-Based Catalysts: Homogeneous vanadium catalysts can produce high molecular weight polymers and are effective for copolymerizing ethylene with α-olefins. rsc.org However, they often suffer from lower activity due to the deactivation of active vanadium species. rsc.org

Table 2: Comparison of Homogeneous Catalyst Families for Polar Monomer Polymerization

| Catalyst Family | Metal Center | Tolerance to Polar Groups | Typical Polymer Characteristics |

| Early Metallocenes | Ti, Zr | Low | High activity for non-polar olefins; easily poisoned. |

| Late-Transition Metal (e.g., α-diimine) | Ni, Pd | High | Good for copolymerization with functional monomers; can produce branched or linear polymers. chinesechemsoc.orgacs.org |

| Vanadium-Based | V | Moderate | Can produce high molecular weight polymers; often lower activity. rsc.org |

| Lanthanide Metallocenes | Nd, Sm, Y | Moderate to High | Can polymerize conjugated polar monomers like methacrylates. vot.pl |

Heterogeneous Catalyst Systems

Heterogeneous catalysts exist in a different phase from the monomer and are the workhorses of the industrial polyolefin production.

Ziegler-Natta Catalysts: Traditional Ziegler-Natta catalysts, typically composed of a titanium halide (e.g., TiCl₄) on a magnesium chloride support, are highly active for α-olefin polymerization. wikipedia.org However, they are generally incompatible with polar monomers due to the strong Lewis acidic nature of the active sites, which are readily poisoned by the functional groups. vot.plnih.gov

Supported Metallocene Catalysts: To overcome the industrial challenges of using soluble homogeneous catalysts, metallocenes can be immobilized on a solid support like silica (B1680970) or alumina. magtech.com.cn This process, known as heterogenization, combines the benefits of single-site catalysis with the practical advantages of a solid catalyst. However, the interaction between the support, the activator, and the catalyst can be complex and may still be sensitive to polar functionalities in the monomer. acs.org

Role of Cocatalysts and Activators

Nearly all Ziegler-Natta and metallocene catalysts require a cocatalyst or activator to generate the catalytically active species.

Methylaluminoxane (MAO): MAO is the most common activator for metallocene catalysts. It is a complex oligomeric compound formed from the partial hydrolysis of trimethylaluminum. hhu.de MAO functions by alkylating the metallocene precatalyst and abstracting a ligand (like chloride) to generate a cationic, coordinatively unsaturated metal center, which is the active site for polymerization. acs.org The structure of MAO is ill-defined, and it can lead to multiple types of active sites. mdpi.com

Borate (B1201080) Activators: Stoichiometric, non-coordinating borate anions, such as [B(C₆F₅)₄]⁻, are an alternative to MAO. researchgate.net They are used in combination with an aluminum alkyl (like triisobutylaluminum) and can create highly active, well-defined cationic active sites. The structure of the resulting ion pair (catalyst cation and borate anion) and its interaction with the solvent can significantly affect the catalyst's reactivity, especially when polar monomers are involved. acs.org

Organoaluminum Compounds: In traditional Ziegler-Natta systems, organoaluminum compounds like triethylaluminum (B1256330) (Al(C₂H₅)₃) act as the cocatalyst, alkylating the titanium center to form the active sites. wikipedia.org

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways

One promising approach involves the use of organometallic catalysis. nih.govresearchgate.netacs.org Cross-coupling reactions, for instance, could provide a direct and modular route to construct the carbon-carbon bond between the aromatic ring and the butene side chain. The strategic selection of catalysts and ligands will be crucial in optimizing reaction conditions and achieving high selectivity.

Furthermore, the exploration of greener synthetic routes is gaining traction. This includes the use of more environmentally benign solvents, catalytic systems with high turnover numbers, and processes that minimize the formation of byproducts. The development of one-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, represents another exciting frontier in the synthesis of this compound.

Advanced Mechanistic Studies using In Situ Techniques

A thorough understanding of the reaction mechanisms governing the synthesis and subsequent transformations of 4-(3-Carboethoxyphenyl)-2-methyl-1-butene is fundamental for process optimization and the design of new applications. Advanced in situ spectroscopic techniques are expected to play a pivotal role in these investigations.

For instance, in situ Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time information on the formation of intermediates and the kinetics of the reaction. researchgate.netresearchgate.netrsc.org This can be particularly insightful for complex multi-step syntheses or for reactions involving transient species. Similarly, in situ infrared (IR) and Raman spectroscopy can offer valuable data on the changes in functional groups and bonding throughout a chemical process.

By combining experimental data from these in situ techniques with computational modeling, researchers can build detailed mechanistic models. These models will not only elucidate the intricate steps of the reaction but also enable the prediction of optimal reaction conditions and the identification of potential side reactions.

Design of New Derivatives with Tunable Reactivity

The functional groups present in this compound, namely the carboethoxy group and the double bond, provide handles for the design and synthesis of a wide array of new derivatives with tailored properties. The reactivity of styrenic monomers can be tuned by altering the substituents on the aromatic ring, which in turn influences their polymerization behavior and the properties of the resulting polymers. cmu.eduresearchgate.netacs.org

For example, modification of the ester group could lead to derivatives with different solubilities, thermal stabilities, or chemical reactivities. Hydrolysis of the ester to the corresponding carboxylic acid, for instance, would introduce a hydrophilic functional group, opening up possibilities for applications in aqueous systems or as a monomer for polyesters and polyamides. researchgate.netpolymersource.cacore.ac.ukacs.org

Similarly, the double bond of the butene moiety can be subjected to a variety of chemical transformations, such as hydrogenation, halogenation, or epoxidation, to generate a diverse library of new compounds. These derivatives could exhibit unique biological activities or serve as building blocks for more complex molecular architectures.

Integration with Flow Chemistry and Automated Synthesis

The adoption of flow chemistry and automated synthesis platforms offers significant advantages for the production and screening of this compound and its derivatives. syrris.comnih.govsoci.orgresearchgate.netacs.org Continuous flow processes can lead to improved reaction control, enhanced safety, and higher yields compared to traditional batch methods.

Automated systems can be employed to rapidly screen a wide range of reaction parameters, such as temperature, pressure, and catalyst loading, to identify the optimal conditions for synthesis. This high-throughput approach can significantly accelerate the research and development process.

Moreover, the integration of in-line purification and analysis techniques within a flow chemistry setup can enable the continuous production of high-purity compounds. This is particularly beneficial for applications where stringent purity requirements are essential. The ability to telescope multiple reaction steps in a continuous flow system without intermediate workup can further streamline the synthesis of complex derivatives.

Application in Materials Science Beyond Traditional Polymers (if applicable, e.g., functional materials)

The unique molecular structure of this compound makes it a promising candidate for applications in materials science that extend beyond conventional polymers. The aromatic ring and the potential for polymerization through the butene group suggest its utility in the creation of functional materials with tailored properties. researchgate.netrsc.orgsemanticscholar.orgresearchgate.netmdpi.comresearchgate.netcore.ac.ukmdpi.comrug.nlnih.govrsc.orgmdpi.com

For instance, its incorporation into polymer backbones could lead to materials with enhanced thermal stability, specific optical properties, or improved mechanical strength. The presence of the carboethoxy group offers a site for post-polymerization modification, allowing for the introduction of other functional moieties to create smart materials that respond to external stimuli.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.